1-(Anthracen-9-YL)-2-methylpropan-1-one

Description

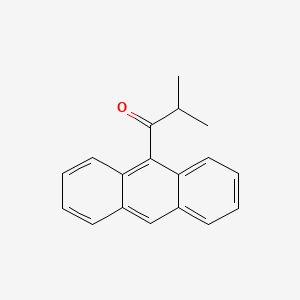

1-(Anthracen-9-YL)-2-methylpropan-1-one is an anthracene-derived ketone featuring a branched alkyl chain (2-methylpropan-1-one) directly attached to the anthracene core. The compound’s structure distinguishes it from chalcone derivatives (e.g., propenones with conjugated double bonds) due to the absence of extended π-conjugation. Its electronic properties are influenced by the electron-donating methyl group and the anthracene moiety, which provides a rigid aromatic framework.

Properties

CAS No. |

73633-41-7 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

1-anthracen-9-yl-2-methylpropan-1-one |

InChI |

InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |

InChI Key |

QBFSEDQTTFTBPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.

Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

1-(Anthracen-9-YL)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Anthracene Derivatives

Key Observations:

- Conjugation Effects: Chalcone derivatives (e.g., AN-1, AN-2) exhibit extended π-conjugation due to their propenone backbone, enabling nonlinear optical (NLO) properties like strong nonlinear absorption (NLA) via charge transfer states . In contrast, this compound lacks this conjugation, likely resulting in weaker NLA responses.

- Substituent Influence: Electron-donating groups (e.g., tert-butyl in tert-butyl-ethylene-ketone-ANT) elevate HOMO energy levels, enhancing redox stability and electron migration in electrochemical applications . The 2-methyl group in the target compound may impart similar but less pronounced effects.

Photophysical and Electrochemical Behavior

- Chalcone Derivatives ():

- Target Compound:

- The absence of a conjugated double bond likely shifts absorption to shorter wavelengths (e.g., <400 nm) and reduces molar extinction coefficients compared to chalcones.

- Cyclic voltammetry (CV) of tert-butyl-ethylene-ketone-ANT reveals reversible redox peaks at −1.2 V (reduction) and +1.5 V (oxidation), attributed to anthracene’s aromatic system and substituent effects . The target compound’s redox profile may resemble this but with shifted potentials due to weaker electron donation from the methyl group.

Biological Activity

1-(Anthracen-9-YL)-2-methylpropan-1-one, a compound belonging to the anthracene derivative family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an anthracene moiety, which is known for its photophysical properties and biological activity.

Research indicates that anthracene derivatives, including this compound, exhibit various mechanisms of action:

- Induction of Apoptosis : Studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to activate caspases and disrupt the balance of reactive oxygen species (ROS) within cells, leading to cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .

- Autophagy Activation : The activation of autophagy pathways has also been noted as a significant mechanism through which these compounds exert their anticancer effects .

Anticancer Efficacy

A comprehensive evaluation of the anticancer activity of this compound has been conducted against various cancer cell lines. The following table summarizes the findings from several studies:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Case Studies

Several case studies have illustrated the biological activity of anthracene derivatives:

- Study on N-(Anthracen-9-Ylmethyl)triamines : This study evaluated a series of triamines derived from anthracene. The results indicated that these compounds exhibited increased potency in DFMO-treated L1210 cells, with specific triamine systems showing significant cytotoxicity due to their affinity for polyamine transporters .

- Photophysical Properties : Investigations into the fluorescence quenching of anthracene derivatives revealed insights into their interaction with biological systems. These properties are crucial for understanding how such compounds can be utilized in photodynamic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.